methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol
Description
Methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate (hereafter referred to as the target compound) is a 1:1 crystalline solvate with propan-2-ol (isopropyl alcohol). Its molecular formula is C₃₀H₃₁NO₉, with an average molecular mass of 549.576 g/mol and a monoisotopic mass of 549.199882 g/mol . The compound features a chromeno[8,7-e][1,3]oxazin core substituted with a 2,4-dimethoxyphenyl group at position 9 and a methyl benzoate moiety at position 3 via an ether linkage. The propan-2-ol co-crystallized molecule likely stabilizes the crystal lattice through hydrogen bonding.
Properties
IUPAC Name |
methyl 4-[[9-(2,4-dimethoxyphenyl)-4-oxo-4a,5,6,6a,8,10,10a,10b-octahydrochromeno[8,7-e][1,3]oxazin-3-yl]oxy]benzoate;propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO8.C3H8O/c1-31-18-8-10-21(23(12-18)32-2)28-13-20-22(35-15-28)11-9-19-25(29)24(14-34-26(19)20)36-17-6-4-16(5-7-17)27(30)33-3;1-3(2)4/h4-8,10,12,14,19-20,22,26H,9,11,13,15H2,1-3H3;3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEMKMATLNBJCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.COC1=CC(=C(C=C1)N2CC3C(CCC4C3OC=C(C4=O)OC5=CC=C(C=C5)C(=O)OC)OC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol (CAS number: 929339-45-7) is a synthetic compound with notable potential in various biological applications. This article delves into its biological activity, focusing on its antitumoral, antimicrobial, and antioxidative properties.
The compound has the following chemical characteristics:
- Molecular Formula : C20H18O7
- Molecular Weight : 370.35 g/mol
- Purity : 95% (standard purity)
Antitumoral Activity
Research has indicated that this compound exhibits significant antitumoral properties. For instance, a study utilizing the MTT assay demonstrated its growth inhibitory effects against various tumor cell lines. The results indicated that the compound effectively inhibits cell proliferation, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound also shows promising antimicrobial activity. Specifically, it was tested against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 1,000 μg/mL. This suggests that it could be effective in treating infections caused by this bacterium.
Antioxidative Properties
In addition to its antitumoral and antimicrobial activities, the compound has been noted for its antioxidative properties. Antioxidants play a crucial role in neutralizing free radicals in the body, which can prevent cellular damage and reduce the risk of chronic diseases.
Case Studies
-
Tumor Cell Line Study
- Objective : To evaluate the growth inhibitory effects of methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate.
- Methodology : MTT assay was employed to assess cell viability.
- Results : Significant inhibition of tumor cell growth was observed.
-
Antimicrobial Testing
- Objective : To assess the antimicrobial effectiveness against Staphylococcus epidermidis.
- Methodology : Determination of MIC values.
- Results : MIC established at 1,000 μg/mL.
-
Antioxidant Activity Analysis
- Objective : To investigate the antioxidative capacity of the compound.
- Methodology : Various assays to measure free radical scavenging activity.
- Results : Demonstrated strong antioxidative effects.
Summary Table of Biological Activities
| Activity Type | Test Method | Target Organism/Cell Line | Result |
|---|---|---|---|
| Antitumoral | MTT Assay | Tumor Cell Lines | Significant growth inhibition |
| Antimicrobial | MIC Testing | Staphylococcus epidermidis | MIC = 1,000 μg/mL |
| Antioxidative | Free Radical Scavenging Assays | N/A | Strong antioxidative effects |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Chromeno-Oxazin Derivatives
Key Observations :
- The target compound has the highest molecular weight (549.58 g/mol) due to its bulky 2,4-dimethoxyphenyl and benzoate ester groups.
- Fluorinated analogs (e.g., CAS 853892-92-9 ) exhibit enhanced lipophilicity (logP = 4.68), which may improve membrane permeability compared to the target compound.
- Hydroxyl-containing derivatives (e.g., 4d ) show higher solubility in polar solvents, whereas methoxy-rich analogs (e.g., 4e ) are more hydrophobic.
Reactivity Trends :
Q & A
Q. What are the foundational synthetic routes for preparing this compound, and what reaction conditions are critical for each step?
The synthesis involves constructing the chromeno[8,7-e][1,3]oxazine core, followed by functionalization with the 2,4-dimethoxyphenyl and benzoate groups. Key steps include:
- Core formation : Cyclocondensation of dihydroxycoumarin derivatives with aldehydes under acid catalysis (e.g., HCl in ethanol, reflux at 80°C) .
- Substituent introduction : Nucleophilic aromatic substitution or Mitsunobu reactions to attach the 2,4-dimethoxyphenyl group, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
- Esterification : Methanol-mediated esterification of the benzoic acid intermediate using H₂SO₄ as a catalyst . Propan-2-ol is commonly used as a solvent or co-solvent in purification steps (e.g., recrystallization) .
Q. Which analytical techniques are essential for structural characterization, and what data should researchers prioritize?
- NMR spectroscopy : Focus on H and C NMR to confirm the chromeno-oxazine core (e.g., aromatic protons at δ 6.8–7.5 ppm, oxazine carbonyl at δ 170–175 ppm) and substituent integration .
- IR spectroscopy : Key peaks include C=O stretches (~1680 cm⁻¹ for oxazinone, ~1720 cm⁻¹ for ester) and O–H stretches (if propan-2-ol is present) .
- HPLC-MS : Use reverse-phase C18 columns (e.g., Chromolith®) with acetonitrile/water gradients to confirm purity (>95%) and molecular ion peaks .
Q. What safety protocols are mandatory when handling propan-2-ol in this compound’s synthesis?
- Ventilation : Ensure fume hoods are used to avoid inhalation of vapors (TLV: 200 ppm) .
- Fire safety : Store propan-2-ol away from ignition sources; use CO₂ or dry chemical extinguishers .
- PPE : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the 2,4-dimethoxyphenyl group?
- Solvent selection : Use DMF or DMSO to stabilize intermediates via hydrogen bonding .
- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve coupling efficiency (yields >75% vs. 50% without) .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining yields .
Q. What strategies resolve NMR data contradictions caused by dynamic conformational changes in the chromeno-oxazine ring?
- Variable-temperature NMR : Conduct experiments at –40°C to slow ring puckering, resolving split peaks .
- DFT calculations : Compare computed chemical shifts (e.g., Gaussian 16) with experimental data to identify dominant conformers .
- Deuteration : Replace exchangeable protons (e.g., OH groups) to simplify spectra .
Q. What mechanistic evidence supports the regioselective formation of the oxazine ring?
- Kinetic studies : Monitor intermediates via LC-MS to confirm preferential attack at the C3 position due to steric and electronic effects .
- Isotopic labeling : O-tracing experiments show oxygen incorporation from the carbonyl group during cyclization .
- Computational modeling : Transition-state analysis (e.g., DFT) identifies lower activation energy for the observed regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
